![molecular formula C20H21NO6 B2577931 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704551-09-6](/img/structure/B2577931.png)
4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acetyl group, a piperidin-4-yl group, and a 2H-pyran-2-one group . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound likely involves several rings, given the presence of the benzo[d][1,3]dioxol-5-yl and 2H-pyran-2-one groups . The piperidin-4-yl group also suggests the presence of a six-membered nitrogen-containing ring .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution, and the piperidine ring could participate in reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple oxygen and nitrogen atoms could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
Anticancer Research
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound has been used in detailed structure-activity relationship studies, which have led to the identification of more active analogs . These studies have helped in developing a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Development of Sensitive Sensors
The BDMMBSH compounds, synthesized using the compound, have been used to develop a sensitive and selective Pb2+ sensor . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves .
Validation of Sensor Probes
The BDMMBSH/GCE/NF sensor probe, developed using the compound, has been validated via the selective determination of Pb2+ in spiked natural samples .
Antitumor Evaluation
The compound has been used in the synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-yl)-indoles . The preliminary mechanism of the inhibitory effect was investigated via further experiments .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-8-16(11-20(23)26-13)27-15-4-6-21(7-5-15)19(22)10-14-2-3-17-18(9-14)25-12-24-17/h2-3,8-9,11,15H,4-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFAQDHSSWZNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

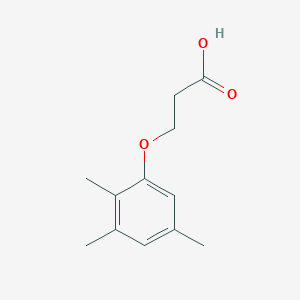
![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)
![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)
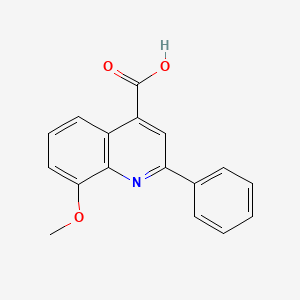
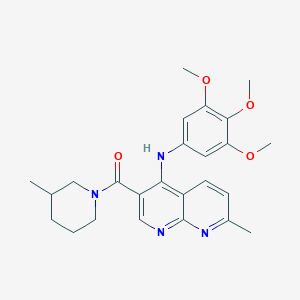

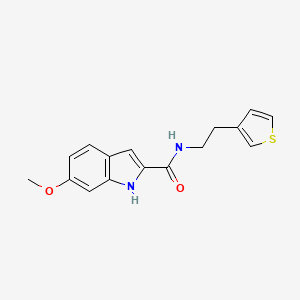
![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
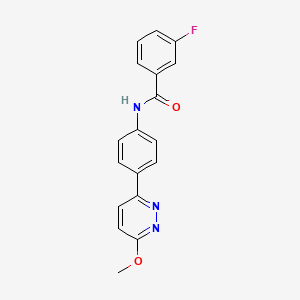


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)